molecular formula C18H9Cl2FN2O B2908498 6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile CAS No. 252059-76-0

6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Cat. No.: B2908498
CAS No.: 252059-76-0
M. Wt: 359.18
InChI Key: LOFQYVSMDLIWBX-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative with distinct substituents:

  • Position 6: 3,4-Dichlorophenyl group, contributing steric bulk and lipophilicity.
  • Position 2: 4-Fluorophenoxy group, introducing electron-withdrawing effects.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural analogs (e.g., pyridine-3-carbonitriles with halogenated aryl groups) are frequently studied for antibacterial, cytotoxic, and photochemical properties .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN2O/c19-15-7-1-11(9-16(15)20)17-8-2-12(10-22)18(23-17)24-14-5-3-13(21)4-6-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFQYVSMDLIWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3,4-dichlorophenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the careful selection of reagents, catalysts, and solvents to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is used as a probe to study biological systems. Its ability to interact with specific molecular targets makes it useful in understanding cellular processes and signaling pathways.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which 6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group and the halogenated phenyl rings play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The table below compares key structural and physicochemical properties of the target compound with analogues from the evidence:

Compound Name (CAS or Source) Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
Target Compound 4-Fluorophenoxy 3,4-Dichlorophenyl Not provided N/A N/A
6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile () 4-Fluorophenoxy 2-Chlorophenyl ~350.75* Supplier-listed; no bioactivity data
2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 252060-06-3) 3,4-Dichlorophenoxy 3-(Trifluoromethyl)phenyl 409.19 High molar mass; potential photochemical use
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS 338963-47-6) 2,4-Dichlorophenoxy 4-Chlorophenyl 423.63 Discontinued commercial product
6-(4-Fluorophenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile () Oxo (2-position) 4-Fluorophenyl ~307.30* Melting point: 173–175°C; IR peaks noted

*Calculated based on molecular formula.

Key Observations from Comparative Analysis

Substituent Effects on Bioactivity :

  • Compounds with chlorophenyl/fluorophenyl groups (e.g., ) are often associated with antibacterial and cytotoxic activities due to enhanced lipophilicity and membrane penetration .
  • Trifluoromethyl groups (e.g., ) improve metabolic stability and binding affinity in photochemical applications .

Electronic and Steric Modifications: The 4-fluorophenoxy group in the target compound offers moderate electron withdrawal compared to 3,4-dichlorophenoxy (), which may reduce reactivity but improve selectivity.

Physicochemical Properties :

  • Melting Points : Analogues like 6-(4-fluorophenyl)-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile exhibit higher melting points (~175°C), likely due to hydrogen bonding from the oxo group .
  • IR Spectral Data : Stretching frequencies for CN (1913 cm⁻¹) and C=O (1658 cm⁻¹) in highlight functional group interactions .

Biological Activity

6-(3,4-Dichlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile, also known by its CAS number 252059-76-0, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C18H9Cl2FN2O
  • Molecular Weight : 359.18 g/mol
  • Boiling Point : Predicted at approximately 485.5°C
  • Density : Approximately 1.46 g/cm³

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes and receptors. Specifically, the dichlorophenyl and fluorophenoxy groups are believed to enhance the compound's ability to interact with biological targets, potentially influencing cellular signaling pathways.

Antiviral Activity

A study highlighted the compound's potential as an antiviral agent against SARS-CoV-2 through inhibition of the proprotein convertase furin. The research demonstrated that derivatives of pyridine, including this compound, can significantly inhibit furin activity, which is crucial for viral entry into host cells .

Anticancer Properties

The antiproliferative effects of this compound were evaluated against several cancer cell lines. In vitro studies showed that it could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The presence of the chlorinated phenyl group was noted as a significant contributor to its cytotoxicity .

In Vitro Studies

  • Study on Furin Inhibition :
    • Objective : To assess the inhibitory effects on furin.
    • Methodology : Utilized MALDI-TOF-MS for activity assays.
    • Findings : The compound exhibited high potency with IC50 values indicating effective inhibition of furin activity and potential as a therapeutic agent against viral infections .
  • Antiproliferative Effects :
    • Objective : To evaluate anticancer activity against various cell lines.
    • Methodology : Tested against A-431 and Jurkat cells.
    • Findings : Demonstrated significant growth inhibition with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Data Table of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
Furin InhibitionSARS-CoV-20.5
Anticancer ActivityA-431 Cell Line1.0
Anticancer ActivityJurkat Cell Line0.8

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